4-Bromophenyl-2'-naphthyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl-2’-naphthyl ketone is an organic compound with the molecular formula C₁₇H₁₁BrO and a molecular weight of 311.2 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a naphthyl ketone structure. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of 4-Bromophenyl-2’-naphthyl ketone can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C .
Chemical Reactions Analysis
4-Bromophenyl-2’-naphthyl ketone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
4-Bromophenyl-2’-naphthyl ketone is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromophenyl-2’-naphthyl ketone involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The presence of the naphthyl ketone structure also allows it to participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
4-Bromophenyl-2’-naphthyl ketone can be compared with other similar compounds, such as:
4-Chlorophenyl-2’-naphthyl ketone: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluorophenyl-2’-naphthyl ketone: Contains a fluorine atom, which can influence the compound’s electronic properties and reactivity.
4-Iodophenyl-2’-naphthyl ketone: The presence of an iodine atom can result in different substitution reactions and coupling efficiencies.
Each of these compounds has unique properties and reactivity profiles, making 4-Bromophenyl-2’-naphthyl ketone distinct in its applications and chemical behavior.
Properties
IUPAC Name |
(4-bromophenyl)-naphthalen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYONPWJLGOFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281339 |
Source
|
Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-88-9 |
Source
|
Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.